5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%
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Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is an organic compound that has been studied for its potential applications in scientific research. It is a phenolic compound, and its molecular structure consists of a phenol group with a formyl group and a fluoro substituent attached to the aromatic ring. This compound has been found to exhibit a variety of biochemical and physiological effects, and has been used as a reagent in synthesis reactions.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been used as a reagent in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. It has also been used as an inhibitor of the enzyme glucose-6-phosphatase, which is involved in the regulation of glucose metabolism. Additionally, it has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is not yet fully understood. It is believed to interact with enzymes by forming covalent bonds with the active sites of the enzymes. This interaction is thought to disrupt the normal functioning of the enzymes, resulting in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the enzyme glucose-6-phosphatase, resulting in a decrease in glucose metabolism. Additionally, it has been found to inhibit the enzyme tyrosinase, resulting in a decrease in melanin biosynthesis. It has also been found to inhibit the enzyme cytochrome P450s, resulting in a decrease in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in biochemical and physiological experiments. Additionally, it is relatively cost-effective, making it an accessible reagent for research. However, it is not as widely available as some other compounds, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
There are a number of potential future directions for 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its effects on enzymes involved in drug metabolism and other biochemical processes. Additionally, further research could be conducted to explore its potential applications in drug development and other biomedical applications. Finally, further research could be conducted to explore its potential applications in other fields, such as agriculture and food science.
Synthesis Methods
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of phenol with 3-fluoro-4-hydroxybenzaldehyde, followed by formylation with formic acid. This method has been found to be efficient and cost-effective, and yields a product with high purity. Other methods of synthesis, such as reaction with 3-fluoro-4-hydroxybenzyl bromide and formic acid, have also been reported.
properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQQUFJOVJWQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685101 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261987-85-2 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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